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Compound of Interest

Compound Name: 1-(Methylamino)propan-2-ol

CAS No.: 68037-48-9

Cat. No.: B7806384

Get Quote

Part 1: Executive Summary & Core Directive
In the synthesis and procurement of 1-(Methylamino)propan-2-ol (CAS: 108-16-7), the

primary analytical challenge is not merely identifying the molecule, but distinguishing it from its

regioisomer, 2-(methylamino)propan-1-ol.

These two isomers often co-exist as products of the ring-opening reaction of propylene oxide

with methylamine. Standard low-resolution techniques (like FTIR) often fail to distinguish them

due to identical functional groups (secondary amine, alcohol).

This guide serves as a definitive protocol to structurally validate 1-(Methylamino)propan-2-ol,
comparing its spectroscopic signature directly against its regioisomer "alternative" to ensure

purity and structural integrity.

Part 2: Comparative Analysis (Target vs.
Regioisomer)
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The following analysis treats the target molecule 1-(Methylamino)propan-2-ol (Structure A) as

the "Product" and its regioisomer 2-(methylamino)propan-1-ol (Structure B) as the "Alternative."

Structural Divergence
Target (A): Secondary alcohol, Primary carbon attached to amine.[1]

SMILES:CC(O)CNC[2]

Alternative (B): Primary alcohol, Secondary carbon attached to amine.

SMILES:OCC(NC)C

Spectroscopic Performance Matrix

Feature
Target: 1-
(Methylamino)prop
an-2-ol

Alternative: 2-
(methylamino)prop
an-1-ol

Diagnostic Value

1H NMR: Methine

(CH)

~3.8 ppm (Multiplet)

Deshielded by

Oxygen

~2.8 ppm (Multiplet)

Shielded by Nitrogen
High (Definitive)

1H NMR: Methylene

(CH₂)

~2.4 - 2.6 ppm

Attached to Nitrogen

~3.4 - 3.6 ppm

Attached to Oxygen
High (Definitive)

13C NMR: Methine

(CH)
~66 ppm (C-O) ~56 ppm (C-N) High

13C NMR: Methylene

(CH₂)
~59 ppm (C-N) ~65 ppm (C-O) High

Mass Spec (EI) Base

Peak

m/z 44 (

) or m/z 45 (

)

m/z 31 (

)

Medium (Requires

interpretation)

IR Spectroscopy sec.[2][3] alcohol

~1100 cm⁻¹

prim. alcohol ~1050

cm⁻¹

Low (Ambiguous

overlap)
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Deep Dive: The NMR Logic
The most robust method for differentiation is 1H NMR. The electronegativity difference between

Oxygen (3.44) and Nitrogen (3.04) drives the shift.

In the Target: The single proton on C2 is geminal to the hydroxyl group, pushing it downfield

to ~3.8 ppm. The two protons on C1 are geminal to the amine, keeping them upfield (~2.5

ppm).

In the Alternative: The situation is inverted. The two protons on C1 are now attached to

Oxygen, shifting them downfield (~3.5 ppm).

Part 3: Detailed Experimental Protocols
Protocol A: Definitive 1H NMR Characterization
Objective: To unambiguously confirm the C2-Oxygen connectivity.

Materials:

Sample: ~10 mg 1-(Methylamino)propan-2-ol.

Solvent: CDCl₃ (Chloroform-d) with 0.03% TMS.

Note: Avoid D₂O or CD₃OD initially. Protic solvents cause rapid exchange of OH/NH

protons, eliminating coupling information that can sometimes be useful (though not strictly

necessary for this regio-distinction).

Step-by-Step Workflow:

Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear.

Acquisition: Run a standard proton scan (minimum 16 scans) with a spectral width of -2 to 14

ppm.

Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.

Analysis (The Check):
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Locate the Methyl doublet (C3-H) at ~1.1 ppm.

Locate the N-Methyl singlet at ~2.4 ppm.

CRITICAL STEP: Integrate the region 3.7–4.0 ppm.

If you see a 1H multiplet here: Confirmed Target.

If this region is empty, and you see a 2H multiplet at 3.4–3.6 ppm: Rejected (Isomer B).

Protocol B: Mass Spectrometry (Fragmentation
Confirmation)
Objective: To utilize alpha-cleavage rules for structural verification.

Methodology: Electron Ionization (EI) at 70 eV.

Interpretation Logic:

Target (1-amino-2-ol):

Alpha cleavage at C1-C2 yields

(m/z 44).

Alpha cleavage at C2-C3 yields

(m/z 45).

Alternative (2-amino-1-ol):

Primary alcohols undergo characteristic alpha-cleavage to release the hydroxymethyl

cation (

).

Look for a strong peak at m/z 31.
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Conclusion: If the spectrum is dominated by m/z 31, the sample is likely the impurity

(Alternative B).

Part 4: Visualizations
Diagram 1: Synthesis & Regioisomerism Pathway
This diagram illustrates why the "Alternative" exists. The nucleophilic attack of methylamine on

propylene oxide can occur at two positions.

Propylene Oxide
+

Methylamine
Nucleophilic Attack

TARGET PRODUCT
1-(Methylamino)propan-2-ol

(Attack at C1 - Sterically Favored)

Major Pathway
(SN2 type)

IMPURITY
2-(methylamino)propan-1-ol

(Attack at C2 - Electronic Control)

Minor Pathway

Click to download full resolution via product page

Caption: Synthesis of the target molecule via propylene oxide ring opening, showing the origin

of the regioisomer impurity.

Diagram 2: Analytical Decision Tree
A self-validating logic flow for researchers to confirm the structure.
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Unknown Sample
(C4H11NO)

Run 1H NMR
(CDCl3)

Check 3.7 - 4.0 ppm Region

1H Multiplet Present
(Methine-O)

Yes

Region Empty
(Signal at 3.5 ppm instead)

No

Secondary Check:
Mass Spec (EI)

REJECTED
2-(methylamino)propan-1-ol

CONFIRMED
1-(Methylamino)propan-2-ol

Base Peak m/z 44/45 Base Peak m/z 31

Click to download full resolution via product page

Caption: Step-by-step decision tree for distinguishing the target amino-alcohol from its isomer

using NMR and MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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